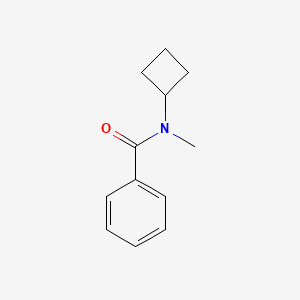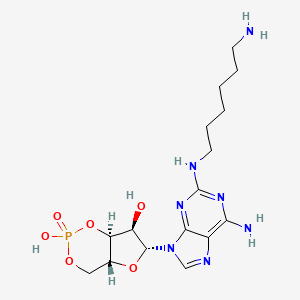
2-AHA-cAMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Aminohexylamino)adenosine-3’,5’-cyclic monophosphate, commonly known as 2-AHA-cAMP, is an analogue of the natural signal molecule cyclic adenosine monophosphate (cAMP). This compound is characterized by the replacement of a hydrogen atom in position 2 of the nucleobase with an aminohexylamino group. This compound is known for its role as an activator of cAMP-dependent protein kinase, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AHA-cAMP involves the modification of the natural cAMP moleculeThis is typically achieved through a series of chemical reactions that include protection and deprotection steps to ensure the selective modification of the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification techniques such as chromatography to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-AHA-cAMP undergoes various chemical reactions, including:
Oxidation: The aminohexylamino group can be oxidized under specific conditions.
Substitution: The aminohexylamino group can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminohexylamino group can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
2-AHA-cAMP has a wide range of applications in scientific research, including:
Chemistry: Used as a tool for studying cAMP-dependent protein kinases and other cAMP-responsive proteins.
Biology: Employed in affinity chromatography for the purification of cAMP-binding proteins.
Medicine: Investigated for its potential therapeutic applications due to its ability to modulate cAMP-dependent signaling pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mécanisme D'action
2-AHA-cAMP exerts its effects by activating cAMP-dependent protein kinases. The aminohexylamino group allows for the selective binding of the compound to the active site of the kinase, leading to the activation of downstream signaling pathways. This activation results in the phosphorylation of target proteins, which in turn modulates various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sp-2-AHA-cAMPS: A phosphorothioate analogue of 2-AHA-cAMP with similar properties but enhanced stability against phosphodiesterases.
Rp-2-AHA-cAMPS: Another phosphorothioate analogue with antagonist properties, used for studying cAMP-dependent signaling pathways.
Uniqueness
This compound is unique due to its specific modification at position 2 of the nucleobase, which allows for selective activation of cAMP-dependent protein kinases. This selective activation makes it a valuable tool for studying the intricate details of cAMP-dependent signaling pathways and for developing targeted therapeutic strategies .
Propriétés
Formule moléculaire |
C16H26N7O6P |
|---|---|
Poids moléculaire |
443.40 g/mol |
Nom IUPAC |
(4aR,6R,7R,7aS)-6-[6-amino-2-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-21-13(18)10-14(22-16)23(8-20-10)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,25,26)(H3,18,19,21,22)/t9-,11-,12-,15-/m1/s1 |
Clé InChI |
RGMLRJHDNMCVGX-SDBHATRESA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NCCCCCCN)N)O)OP(=O)(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



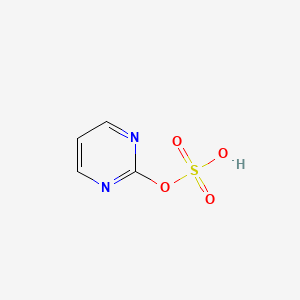
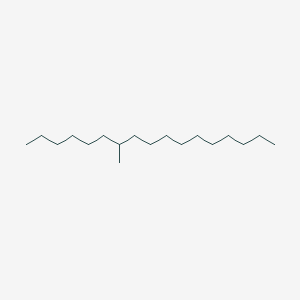

![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
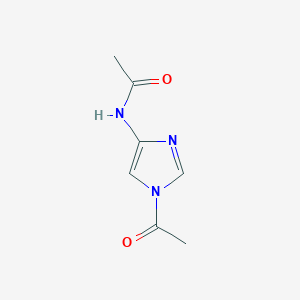

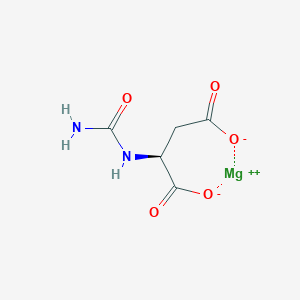
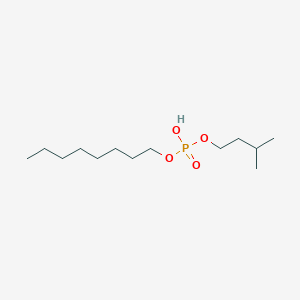

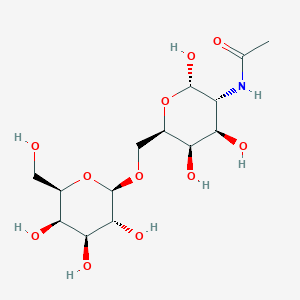
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
